
(3-Butylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Butylphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a butyl group at the third position and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Butylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the bromination of 3-butylbenzene, followed by a reaction with butyllithium to form the corresponding organolithium compound. This intermediate is then treated with a boric ester, such as triisopropyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: (3-Butylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3-Butylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
相似化合物的比较
Phenylboronic Acid: Lacks the butyl substituent, making it less hydrophobic.
4-tert-Butylphenylboronic Acid: Has a tert-butyl group at the para position, offering different steric and electronic properties.
3,5-Di-tert-Butylphenylboronic Acid: Contains two tert-butyl groups, providing increased steric hindrance and hydrophobicity.
Uniqueness: (3-Butylphenyl)boronic acid’s unique structure, with a butyl group at the meta position, offers a balance of hydrophobicity and reactivity, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
属性
分子式 |
C10H15BO2 |
|---|---|
分子量 |
178.04 g/mol |
IUPAC 名称 |
(3-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8,12-13H,2-3,5H2,1H3 |
InChI 键 |
NTSZBZIBMNMDKQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


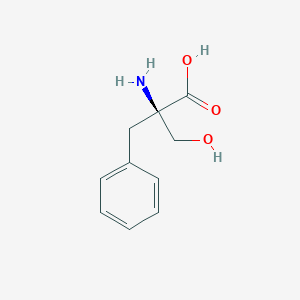
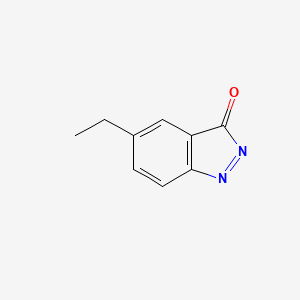
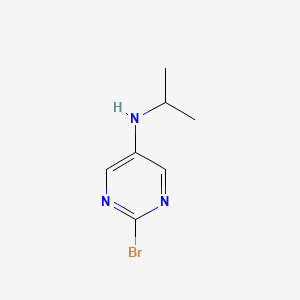
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
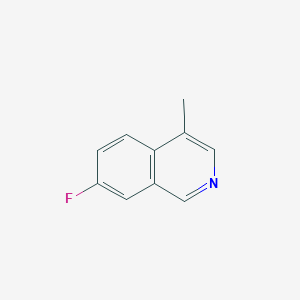
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
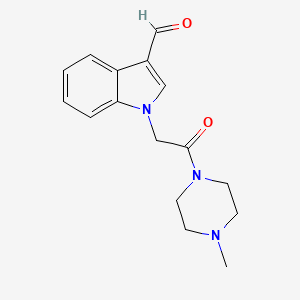
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
